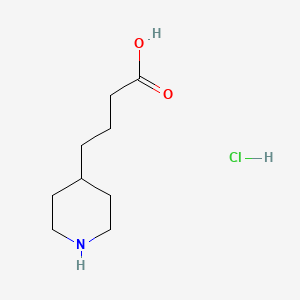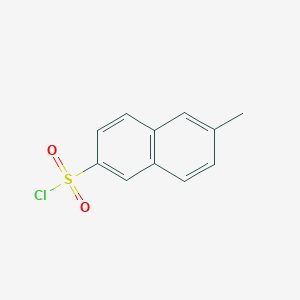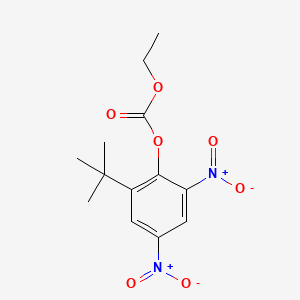
4-(哌啶-4-基)丁酸盐酸盐
描述
4-(Piperidin-4-yl)butanoic acid hydrochloride, also known as 4-PBA or 4-Piperidinobutanoic acid hydrochloride, is an organic compound with the chemical formula C7H14ClNO2. It is a white crystalline solid that is soluble in water and is commonly used as a reagent in organic synthesis. It is a derivative of piperidine, a four-carbon heterocyclic compound that is a common building block in organic chemistry. 4-PBA is a versatile compound that can be used in a variety of applications, such as drug synthesis, peptide synthesis, and polymer synthesis.
科学研究应用
药物设计
哌啶类化合物,包括“4-(哌啶-4-基)丁酸盐酸盐”,是药物设计中最重要的人工合成片段之一 . 它们在制药行业发挥着重要作用 . 它们的衍生物存在于二十多种药物类别中,以及生物碱中 .
NAMPRTase抑制剂的合成
“4-(哌啶-4-基)丁酸盐酸盐”已被用作合成NAMPRTase抑制剂的反应物 . NAMPRTase是一种参与NAD补救途径的酶,对细胞能量代谢至关重要。
FK866类似物的合成
该化合物也已用于合成FK866类似物 . FK866是NAMPRTase的强效抑制剂,在癌症和炎症性疾病的临床前研究中显示出前景。
3-氨基苯丙氨酸衍生的基质金属蛋白酶抑制剂的修饰
“4-(哌啶-4-基)丁酸盐酸盐”已用于修饰3-氨基苯丙氨酸衍生的基质金属蛋白酶抑制剂 . 基质金属蛋白酶是一种II型跨膜丝氨酸蛋白酶,与多种生理和病理过程有关,包括癌症进展。
与Weinreb酰胺和2-镁化恶唑的反应
该化合物已用于与Weinreb酰胺和2-镁化恶唑的反应 . 这些反应在合成复杂有机分子中很重要。
开发快速且经济高效的取代哌啶合成方法
安全和危害
作用机制
Target of Action
It is known to participate in the synthesis of fk866 , an inhibitor of NAD biosynthesis .
Mode of Action
It is known to be a reactant in the synthesis of FK866 , suggesting it may interact with its targets to inhibit NAD biosynthesis .
Biochemical Pathways
Given its role in the synthesis of FK866 , it may influence the NAD biosynthesis pathway .
Result of Action
Given its role in the synthesis of FK866 , it may contribute to the inhibition of NAD biosynthesis .
生化分析
Biochemical Properties
4-(Piperidin-4-yl)butanoic acid hydrochloride participates in the synthesis of FK866, an inhibitor of NAD biosynthesis . This compound interacts with enzymes such as NAmPRTase, which is involved in the NAD salvage pathway . The interaction between 4-(Piperidin-4-yl)butanoic acid hydrochloride and NAmPRTase inhibits the enzyme’s activity, leading to a decrease in NAD levels. This inhibition is crucial for studying the role of NAD in cellular metabolism and energy production.
Cellular Effects
4-(Piperidin-4-yl)butanoic acid hydrochloride has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s inhibition of NAD biosynthesis affects cellular energy production, leading to changes in cell proliferation and apoptosis. Additionally, 4-(Piperidin-4-yl)butanoic acid hydrochloride can alter the expression of genes involved in metabolic pathways, further impacting cellular function.
Molecular Mechanism
The molecular mechanism of 4-(Piperidin-4-yl)butanoic acid hydrochloride involves its binding interactions with NAmPRTase, leading to enzyme inhibition . By inhibiting NAmPRTase, the compound reduces NAD biosynthesis, which in turn affects various cellular processes that depend on NAD. This inhibition can lead to changes in gene expression, enzyme activity, and overall cellular metabolism. The compound’s ability to modulate NAD levels makes it a valuable tool for studying metabolic pathways and energy production in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Piperidin-4-yl)butanoic acid hydrochloride can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments . Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that 4-(Piperidin-4-yl)butanoic acid hydrochloride can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(Piperidin-4-yl)butanoic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively inhibit NAD biosynthesis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and increased apoptosis. Understanding the dosage effects is crucial for determining the appropriate concentration of 4-(Piperidin-4-yl)butanoic acid hydrochloride for experimental studies.
Metabolic Pathways
4-(Piperidin-4-yl)butanoic acid hydrochloride is involved in the NAD salvage pathway, where it interacts with enzymes such as NAmPRTase . By inhibiting this enzyme, the compound affects the overall metabolic flux and levels of NAD metabolites. This interaction is essential for studying the role of NAD in cellular metabolism and energy production. The compound’s impact on metabolic pathways provides insights into the regulation of cellular energy homeostasis.
Transport and Distribution
Within cells and tissues, 4-(Piperidin-4-yl)butanoic acid hydrochloride is transported and distributed through various mechanisms . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within cells can influence its activity and effectiveness. Understanding the transport and distribution of 4-(Piperidin-4-yl)butanoic acid hydrochloride is important for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 4-(Piperidin-4-yl)butanoic acid hydrochloride can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall effectiveness in modulating cellular processes. Studying the subcellular localization of 4-(Piperidin-4-yl)butanoic acid hydrochloride provides valuable insights into its mechanism of action.
属性
IUPAC Name |
4-piperidin-4-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-9(12)3-1-2-8-4-6-10-7-5-8;/h8,10H,1-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPNREIRALGKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584224 | |
| Record name | 4-(Piperidin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84512-08-3 | |
| Record name | 4-(Piperidin-4-yl)butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Piperidine butyric acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1339940.png)


